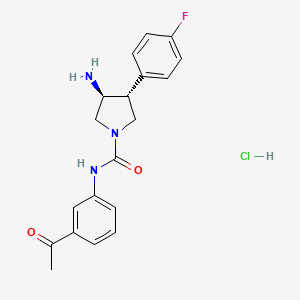
(2,3-Difluoro-4-hydroxyphenyl)-(3-methylsulfonylazetidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Difluoro-4-hydroxyphenyl)-(3-methylsulfonylazetidin-1-yl)methanone, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been extensively studied for its potential use in cancer therapy. DFMO has been shown to inhibit the activity of the enzyme ornithine decarboxylase (ODC), which is involved in the synthesis of polyamines. Polyamines are essential for cell growth and division, and their overproduction has been linked to the development and progression of various types of cancer.
作用机制
DFMO works by inhibiting the activity of ODC, which is involved in the synthesis of polyamines. Polyamines are essential for cell growth and division, and their overproduction has been linked to the development and progression of various types of cancer. By inhibiting ODC, DFMO reduces the levels of polyamines in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and physiological effects:
DFMO has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit ODC and reduce polyamine levels, DFMO has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. DFMO has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
DFMO has several advantages as a research tool. It is a potent and specific inhibitor of ODC, and its effects can be easily measured using biochemical assays. DFMO is also relatively stable and can be easily synthesized in the lab. However, DFMO also has several limitations. Its effects on polyamine levels can be complex and may vary depending on the cell type and experimental conditions. In addition, DFMO can have off-target effects on other enzymes and pathways, which can complicate data interpretation.
未来方向
There are several areas of future research that could be pursued with DFMO. One area of interest is the development of new analogs and derivatives of DFMO that could have improved potency and selectivity. Another area of interest is the identification of biomarkers that could be used to predict which patients are most likely to benefit from DFMO therapy. Finally, DFMO could be investigated as a potential adjunct therapy for other cancer treatments, such as chemotherapy and radiation therapy.
合成方法
DFMO can be synthesized through a multistep process starting from 2,3-difluorophenol and 3-methylsulfonylazetidine. The synthesis involves several chemical reactions, including nitration, reduction, and cyclization, and requires specialized equipment and expertise.
科学研究应用
DFMO has been extensively studied for its potential use in cancer therapy. Several clinical trials have been conducted to evaluate the safety and efficacy of DFMO in various types of cancer, including colorectal, prostate, and breast cancer. DFMO has also been investigated for its potential use in the prevention of cancer recurrence and the treatment of other diseases, such as neuroblastoma and African sleeping sickness.
属性
IUPAC Name |
(2,3-difluoro-4-hydroxyphenyl)-(3-methylsulfonylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO4S/c1-19(17,18)6-4-14(5-6)11(16)7-2-3-8(15)10(13)9(7)12/h2-3,6,15H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYWGXGBAQMHBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CN(C1)C(=O)C2=C(C(=C(C=C2)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[[6-(oxan-4-yloxy)pyrimidin-4-yl]amino]-1H-pyrrole-2-carboxylate](/img/structure/B7434816.png)
![3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole](/img/structure/B7434831.png)

![N-[4-[[3-hydroxy-3-(4-methylphenyl)pyrrolidine-1-carbothioyl]amino]phenyl]acetamide](/img/structure/B7434859.png)
![3-[6-[(3-Methylpyrrolidine-1-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434864.png)
![2-(2,4-Dimethylphenyl)-5-[[1-(oxan-2-yl)cyclopropyl]methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7434879.png)
![3-[6-[[3-(1-Hydroxyethyl)pyrrolidine-1-carbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434895.png)
![N-[2-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7434898.png)
![N-[1-(furan-2-yl)-4-methoxybutan-2-yl]-1,6-naphthyridin-5-amine](/img/structure/B7434902.png)
![1-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-methylpropane-1,2-diamine](/img/structure/B7434903.png)
![2-[1-(4-Pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine](/img/structure/B7434909.png)

![5-(4-Cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B7434911.png)
![1-methyl-N-(1-methyl-5-oxo-4H-imidazol-2-yl)-4H-pyrrolo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7434918.png)